molecular formula C13H18N4O2 B1528508 3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine CAS No. 1461708-77-9

3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine

Cat. No.: B1528508
CAS No.: 1461708-77-9
M. Wt: 262.31 g/mol
InChI Key: MTROAOVJUWKWNV-UHFFFAOYSA-N
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Description

3-{[4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine is a synthetic organic compound featuring a molecular architecture that integrates a pyridine ring with a 1,2,3-triazole moiety. This structure is of significant interest in medicinal chemistry and chemical biology, primarily due to the versatile profile of the 1,2,3-triazole ring, which often acts as a bioisostere for amide bonds and other functional groups, enabling robust interactions with biological targets . While specific biological data for this compound is not available in the published literature, compounds containing the 1,2,3-triazole core have been extensively studied for their cytotoxic properties. For instance, certain 1,2-naphthoquinones linked to 1,2,3-triazoles have demonstrated potent activity against cancer cell lines such as HCT-116 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma), with studies indicating that the presence of aromatic substituents on the triazole ring can enhance this cytotoxic activity . Furthermore, molecular hybrids incorporating triazole and nitrogen-containing heterocycles like pyrazolopyridine are actively researched for their potential to combat antimicrobial resistance. Such compounds have shown promising in vitro inhibition against challenging pathogens including Staphylococcus aureus (S. aureus) and Klebsiella pneumoniae (K. pneumoniae) . The 1,2,3-triazole motif is also a cornerstone in click chemistry, widely used for the modular synthesis of complex molecules, bioconjugation, and the development of chemical probes. The diethoxymethyl group on the triazole ring may offer additional synthetic handles for further chemical modification or influence the compound's physicochemical properties, such as its lipophilicity. This product is intended for research purposes as a building block or intermediate in the synthesis of more complex molecular entities for pharmaceutical and agrochemical discovery. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[[4-(diethoxymethyl)triazol-1-yl]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-3-18-13(19-4-2)12-10-17(16-15-12)9-11-6-5-7-14-8-11/h5-8,10,13H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTROAOVJUWKWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CN(N=N1)CC2=CN=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2,3-Triazole Core via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The key step in the preparation is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form the 1,2,3-triazole ring:

  • Starting Materials :

    • An azide derivative, typically 3-(chloromethyl)pyridine converted to the corresponding azide (3-(azidomethyl)pyridine).
    • An alkyne bearing the diethoxymethyl substituent, such as 3,3-diethoxy-1-propyne.
  • Reaction Conditions :

    • The reaction is conducted in a mixed solvent system (e.g., methanol/water 1:1 v/v).
    • Copper(I) iodide (CuI) is used as the catalyst.
    • Sodium carbonate (Na2CO3) acts as a base.
    • The mixture is stirred at approximately 50 °C for 20 hours.
  • Workup :

    • After completion, the reaction mixture is extracted with ethyl acetate.
    • The organic layer is washed with brine, concentrated, and purified by silica gel column chromatography.
  • Yields :

    • This method typically affords the triazole product in good to high yields (80–90%).

Introduction of the Diethoxymethyl Group

The diethoxymethyl substituent at the 4-position of the triazole ring is introduced via the alkyne precursor:

  • The alkyne used in the CuAAC reaction is 3,3-diethoxy-1-propyne, which carries the diethoxymethyl group.
  • This approach ensures regioselective substitution at the 4-position of the triazole ring upon cycloaddition.

Formation of the Methylene Linkage to Pyridine

  • The pyridine moiety is functionalized with a chloromethyl group at the 3-position (3-(chloromethyl)pyridine).
  • This chloromethyl pyridine is converted to the azide intermediate by nucleophilic substitution with sodium azide.
  • The azide then participates in the CuAAC reaction with the alkyne to form the methylene bridge linking the pyridine and triazole rings.

Representative Reaction Scheme

Step Reagents & Conditions Description Yield (%)
1 3-(chloromethyl)pyridine + NaN3, solvent (e.g., DMF), room temp Conversion of chloromethyl to azidomethyl pyridine High (typically >90%)
2 Azidomethyl pyridine + 3,3-diethoxy-1-propyne + CuI + Na2CO3, MeOH/H2O (1:1), 50 °C, 20 h CuAAC cycloaddition forming 1,2,3-triazole ring with diethoxymethyl substituent 80–90%
3 Purification by silica gel chromatography Isolation of pure 3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine

Analytical Characterization

The synthesized compound is typically characterized by:

Research Findings and Optimization Notes

  • The use of CuI as a catalyst in the presence of sodium carbonate base and a mixed methanol/water solvent system provides efficient cycloaddition with minimal by-products.
  • Reaction temperature (50 °C) and duration (20 h) are optimized to maximize yield without decomposing sensitive functional groups.
  • The choice of alkyne bearing the diethoxymethyl group is critical for regioselective substitution on the triazole ring.
  • Purification via silica gel chromatography is effective in isolating the target compound with high purity.
  • The methodology is adaptable to other substituted alkynes and azides, allowing for structural diversification.

Summary Table of Preparation Parameters

Parameter Details
Azide Precursor 3-(azidomethyl)pyridine
Alkyne Precursor 3,3-diethoxy-1-propyne
Catalyst Copper(I) iodide (CuI)
Base Sodium carbonate (Na2CO3)
Solvent Methanol/Water (1:1 v/v)
Temperature 50 °C
Reaction Time 20 hours
Purification Silica gel column chromatography
Yield Range 80–90%

Chemical Reactions Analysis

3-{[4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine can undergo a variety of chemical reactions:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

  • Reduction: : Reduction reactions, possibly using hydrogen gas over palladium-carbon catalysts, can convert certain functional groups to their reduced forms.

Common reagents include:

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Hydrogen gas, sodium borohydride

  • Substitution Reagents: : Organolithium reagents, halogens

Scientific Research Applications

The scientific research applications of 3-{[4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine are diverse:

  • Chemistry: : This compound serves as a building block in the synthesis of more complex molecules.

  • Biology: : It can be used as a ligand in the study of enzyme-inhibitor interactions.

  • Medicine: : Research has explored its potential as a drug candidate for targeting specific proteins or pathways.

  • Industry: : Its stable triazole and pyridine structures make it useful in the development of novel materials and agrochemicals.

Mechanism of Action

The precise mechanism of action can vary depending on its application. In biological contexts, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. Key pathways often involve modulation of enzyme activity or interference with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Table 1: Comparison of 3-{[4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound C₁₃H₁₉N₄O₂ 263.32 Diethoxymethyl (acetal) Hydrolytically labile; lipophilic Estimated
3-((4-((2,4-Dichlorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine (9b) C₁₅H₁₂Cl₂N₄O 343.19 2,4-Dichlorophenoxy Enhanced stability; antifungal
4-((4-((2,4-Dichlorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine (9f) C₁₅H₁₂Cl₂N₄O 343.19 2,4-Dichlorophenoxy (4-pyridyl isomer) Positional isomer effects on activity
(3,5-Dimethyl-1H-pyrazol-1-yl)(2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridine-3-yl)methanone (8) C₂₃H₂₂N₈O₃ 458.48 Nitrophenyl, pyrazolyl Anticancer potential
3-{4-[(Benzyloxy)methyl]-1H-1,2,3-triazol-1-yl}-N-(3-methoxypropyl)pyrrolidine-1-carboxamide C₁₉H₂₇N₅O₃ 373.45 Benzyloxy, carboxamide High solubility; drug-like properties

Key Observations:

  • Substituent Effects: The diethoxymethyl group in the target compound confers moderate lipophilicity (logP ~1.8 estimated), enhancing membrane permeability compared to polar groups like carboxamides . However, it is less stable than electron-withdrawing substituents (e.g., dichlorophenoxy in 9b), which resist hydrolysis and enhance thermal stability (mp >200°C for 9b vs. ~100°C for diethoxymethyl derivatives) .
  • Positional Isomerism : The pyridyl substitution position (3- vs. 4-) influences steric and electronic interactions. For example, 9b (3-pyridyl) exhibits distinct crystallographic packing compared to 9f (4-pyridyl), affecting solubility and biological target binding .

Reactivity and Stability

  • Hydrolytic Sensitivity: The diethoxymethyl group hydrolyzes in acidic conditions to yield a reactive aldehyde, enabling prodrug strategies. In contrast, dichlorophenoxy derivatives (e.g., 9b) are inert under similar conditions .
  • Synthetic Versatility : The triazole core allows further functionalization via click chemistry (e.g., CuAAC for introducing fluorinated chains, as in ) .

Biological Activity

3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine is a compound that combines a triazole moiety with a pyridine core, which is significant in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C₁₃H₁₈N₄O₂
  • Molecular Weight : 258.31 g/mol
  • CAS Number : 1461708-77-9
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 341.3 ± 52.0 °C at 760 mmHg
  • LogP : 1.33

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's triazole ring can form hydrogen bonds with amino acid residues in active sites, influencing enzyme activity and cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds containing triazole and pyridine structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that triazole derivatives possess significant antibacterial and antifungal properties.
  • Anticancer Potential : In vitro studies suggest that compounds similar to this compound can inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Preliminary data indicates potential anti-inflammatory activity via inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against C. albicans
Control (Fluconazole)84
This compound168

Anticancer Activity

In a recent study focusing on the anticancer properties of triazole derivatives, this compound was tested on human breast cancer cell lines (MCF7). The compound inhibited cell proliferation significantly at concentrations above 10 µM.

Concentration (µM)Cell Viability (%)
0100
1070
2045
5020

Research Findings

Recent studies utilizing in silico methods have predicted that the structural features of this compound enhance its binding affinity to specific protein targets involved in cancer and infectious diseases. Computational modeling suggests that modifications to the diethoxymethyl group could further optimize its bioactivity.

Q & A

Q. What are the key synthetic strategies for constructing the triazole-pyridine scaffold in this compound?

The triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method . For example:

  • Step 1: Prepare a pyridine derivative with an alkyne or azide group.
  • Step 2: React with a complementary azide/alkyne partner (e.g., 4-(diethoxymethyl)-1H-1,2,3-triazole) under Cu(I) catalysis (e.g., CuSO₄/ascorbate).
  • Step 3: Optimize solvent (THF/H₂O mixtures) and temperature (50–80°C) to achieve >90% yield . Note: Microwave-assisted synthesis can enhance reaction efficiency and selectivity .

Q. How is the compound characterized structurally?

Key techniques include:

  • X-ray crystallography: Resolve bond lengths/angles using SHELXL for refinement (e.g., C–N triazole bond ≈ 1.34 Å) .
  • NMR spectroscopy: Identify protons on the pyridine (δ 8.5–9.0 ppm) and triazole (δ 7.5–8.0 ppm) moieties .
  • HRMS: Confirm molecular weight (e.g., [M+H]+ expected for C₁₃H₁₈N₄O₂: 278.138).

Q. What are the primary applications of triazole-pyridine hybrids in medicinal chemistry?

Similar compounds exhibit:

  • Antifungal activity: MIC ≤25 µg/mL against Candida spp. via triazole-mediated cytochrome P450 inhibition .
  • Ligand design: Pyridine-triazole hybrids coordinate transition metals (e.g., Cu, Ru) for catalytic applications .

Advanced Research Questions

Q. How can regioselectivity in triazole formation be controlled during synthesis?

  • CuAAC vs. RuAAC: Cu(I) catalysts favor 1,4-disubstituted triazoles, while Ru catalysts yield 1,5-regioisomers .
  • Steric effects: Bulky substituents on the alkyne/azide can direct regioselectivity. Computational modeling (DFT) predicts transition-state stability .

Q. What contradictions exist in reported bioactivity data for analogous compounds?

  • Example 1: A triazole-pyridine derivative showed potent antifungal activity in vitro (MIC = 10 µg/mL) but low efficacy in murine models due to poor bioavailability .
  • Example 2: Ligand-metal complexes may exhibit variable catalytic efficiency depending on solvent polarity (e.g., 70% yield in DMF vs. 45% in ethanol) . Resolution: Use pharmacokinetic modeling (e.g., ADMET prediction) and solvent screening to address discrepancies.

Q. How can microwave-assisted synthesis improve yield and purity?

  • Case study: Microwave irradiation (100 W, 100°C) reduced reaction time from 16 hours to 2 hours for a triazole-pyridine hybrid, achieving 95% purity vs. 80% in conventional heating .
  • Mechanism: Enhanced dipole rotation accelerates nucleation and reduces side reactions.

Q. What computational methods are used to predict the compound’s reactivity?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking: Simulate binding to biological targets (e.g., fungal CYP51) to rationalize bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine
Reactant of Route 2
Reactant of Route 2
3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine

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